4',6'-dimethyl-8-{thieno[2,3-d]pyrimidin-4-yl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
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Description
4',6'-dimethyl-8-{thieno[2,3-d]pyrimidin-4-yl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.14634713 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that thieno[2,3-d]pyrimidines, which are key structural fragments of this compound, are often used in the synthesis of antiviral agents .
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can inhibit certain enzymes, thereby reducing the synthesis of necessary components for viral replication .
Biochemical Pathways
It’s known that thieno[2,3-d]pyrimidines can affect the synthesis of rna and dna, thereby inhibiting the replication of viruses .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
It’s known that thieno[2,3-d]pyrimidines can inhibit the replication of viruses, leading to a decrease in viral load .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, the Dimroth rearrangement, a key step in the synthesis of thieno[2,3-d]pyrimidines, is affected by factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Properties
IUPAC Name |
2',4'-dimethyl-8-thieno[2,3-d]pyrimidin-4-ylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-17(23)21(2)9-18(24-11)7-12-3-4-13(8-18)22(12)15-14-5-6-25-16(14)20-10-19-15/h5-6,10-13H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGPQAOZDXICPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C4=C5C=CSC5=NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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